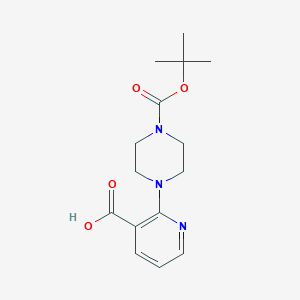

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid

Descripción general

Descripción

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butoxycarbonyl group attached to the piperazine ring and a nicotinic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid typically involves the following steps:

Protection of Piperazine: The piperazine ring is protected by introducing a tert-butoxycarbonyl group. This is usually achieved by reacting piperazine with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine.

Coupling with Nicotinic Acid: The protected piperazine is then coupled with nicotinic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can be performed to remove the tert-butoxycarbonyl protecting group, yielding the free piperazine derivative.

Substitution: The nicotinic acid moiety can undergo substitution reactions, where the carboxyl group can be converted to esters or amides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butoxycarbonyl group.

Substitution: Reagents such as thionyl chloride (SOCl2) for esterification or carbodiimides for amidation.

Major Products:

Oxidation: N-oxides of the piperazine ring.

Reduction: Free piperazine derivative.

Substitution: Esters or amides of nicotinic acid.

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block for Complex Molecules

The compound serves as an essential building block in organic synthesis, facilitating the development of more complex organic molecules. Its structure allows for further functionalization and modification, making it valuable in synthetic chemistry .

Medicinal Chemistry

Drug Design and Development

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid has been investigated for its potential as a pharmacophore in drug design. Its derivatives have shown promise in various therapeutic areas:

- Antituberculosis Research : Derivatives of this compound have been studied for their potential efficacy against tuberculosis, showcasing significant antibacterial activity .

- Cancer Research : The compound is utilized in synthesizing novel anticancer agents, with studies indicating its effectiveness in inhibiting cancer cell viability .

Biological Applications

Targeted Protein Degradation

The compound is employed in the development of PROTACs (proteolysis-targeting chimeras), which are innovative tools for targeted protein degradation. This application highlights its relevance in molecular biology and therapeutic interventions .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of derivatives of this compound:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference Year |

|---|---|---|---|

| Derivative A | Staphylococcus aureus | 32 µg/mL | 2024 |

| Derivative B | Escherichia coli | 64 µg/mL | 2024 |

These findings demonstrate the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria .

Anticancer Activity Evaluation

In a study focusing on breast cancer cells (MCF-7), the compound exhibited a dose-dependent decrease in cell viability:

| Treatment Concentration | IC50 Value (µM) | Reference Year |

|---|---|---|

| Low Dose | 25 | 2023 |

| High Dose | 15 | 2023 |

This indicates that the compound may serve as a lead structure for developing new anticancer therapies .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of this compound. In macrophage models stimulated with lipopolysaccharides (LPS), treatment with the compound resulted in a significant reduction of pro-inflammatory cytokines:

| Cytokine | Reduction (%) | Reference Year |

|---|---|---|

| TNF-alpha | 50 | 2025 |

| IL-6 | 50 | 2025 |

These results suggest that the compound could be beneficial in treating inflammatory diseases .

Mecanismo De Acción

The exact mechanism of action of 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid is not fully understood. as a piperazine derivative, it is known to interact with various molecular targets, including neurotransmitter receptors and ion channels. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity. The biochemical pathways affected by this compound are still under investigation.

Comparación Con Compuestos Similares

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid dihydrate: Similar in structure but contains an acetic acid moiety instead of nicotinic acid.

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)benzoic acid: Contains a benzoic acid moiety instead of nicotinic acid.

2-[6-(3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid: Contains a pyridinyl acetic acid moiety.

Uniqueness: 2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid is unique due to the presence of both the tert-butoxycarbonyl-protected piperazine and the nicotinic acid moiety

Actividad Biológica

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)nicotinic acid, also known by its CAS number 902835-85-2, is a chemical compound that belongs to the class of piperazine derivatives. This compound features a tert-butoxycarbonyl (Boc) group attached to a piperazine ring and a nicotinic acid moiety. Its unique structural attributes suggest potential biological activities, particularly in pharmacological contexts.

- Molecular Formula : C15H21N3O4

- Molecular Weight : 303.35 g/mol

- CAS Number : 902835-85-2

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including neurotransmitter receptors and ion channels. The exact mechanism of action remains under investigation, but it is believed that the compound may modulate neurotransmitter systems due to its structural similarity to nicotinic acid and piperazine derivatives.

Pharmacological Effects

- Neurotransmitter Modulation : The compound may influence neurotransmitter release and receptor activation, potentially offering therapeutic effects in neurodegenerative diseases.

- Antioxidant Activity : Initial studies suggest that derivatives of nicotinic acid exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

- Anti-inflammatory Effects : Similar compounds have shown promise in modulating inflammatory pathways, which may extend to this derivative.

Comparative Analysis with Related Compounds

In Vitro Studies

In vitro studies on related nicotinic acid derivatives have demonstrated their capability to modulate lipid metabolism and exhibit cytotoxic effects against cancer cell lines. For instance, nicotinic acid has been shown to reduce triglyceride synthesis in hepatocytes, suggesting potential applications in metabolic disorders .

Case Study: Cytotoxicity Assessment

A study evaluating the cytotoxic effects of piperazine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231) highlighted the potential for similar compounds to induce apoptosis through modulation of cellular signaling pathways. The findings indicated that these compounds could enhance the efficacy of standard chemotherapeutics like doxorubicin when used in combination therapies .

Safety and Toxicology

Safety assessments indicate that while this compound exhibits some irritant properties (e.g., skin and eye irritation), further toxicological evaluations are necessary to establish comprehensive safety profiles for therapeutic applications .

Propiedades

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)18-9-7-17(8-10-18)12-11(13(19)20)5-4-6-16-12/h4-6H,7-10H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDJPSKVYOSWDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378110 | |

| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902835-85-2 | |

| Record name | 2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.